molecular formula C10H14N2O3 B1307402 Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate CAS No. 77165-99-2

Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate

Cat. No.: B1307402
CAS No.: 77165-99-2
M. Wt: 210.23 g/mol
InChI Key: ZTTSWTYNJNLSDI-UHFFFAOYSA-N
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Description

Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate (EDMPA) is a pyrimidine derivative that has been gaining popularity in a variety of scientific research applications. It is a versatile compound that is used in the synthesis of other compounds and as a reagent in a range of biochemical and physiological studies.

Scientific Research Applications

Synthesis and Structural Analysis

  • Studies demonstrate the synthesis of related compounds such as bis[2-((4,6-dimethylpyrimidin-2-yl){2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}amino)ethyl] disulfide, showcasing their complex molecular structures and coordination properties (Wang et al., 2010).

  • The preparation and crystal structure analysis of similar compounds like 4‐(4,6‐Dimethylpyrimidin‐2‐yl)‐3‐thio‐allophanic acid methyl ester provide insights into molecular geometry and theoretical calculations related to this class of compounds (Ren et al., 2006).

Biological Evaluation and Antimicrobial Properties

  • Derivatives of Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate have been evaluated for their antimicrobial properties, demonstrating efficacy against various bacterial strains (Aggarwal et al., 2013).

  • The molecular structures of similar compounds like ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate have been studied, providing a foundational understanding of their potential biological activity (Wu et al., 2005).

Agricultural Applications

  • Some derivatives are synthesized for insecticidal and antibacterial potential, indicating their use in pest control and agricultural applications (Deohate & Palaspagar, 2020).

  • Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate is an example of a novel compound synthesized for its potential use in medicinal and chemical applications, showcasing the diverse utility of these compounds (Leyva-Acuña et al., 2020).

Herbicidal and Antibacterial Research

  • Novel heterocyclic compounds containing a sulfonamido moiety, including this compound derivatives, have been synthesized for use as antibacterial agents (Azab et al., 2013).

  • Research into N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl Thiourea, a compound synthesized from ethyl 3-(4-trifluoromethylphenyl)-5-methyl-4-isoxazole carboxylic acid ester and 2-amino-4,6-dimethylpyrimidine, highlights its herbicidal activities, suggesting agricultural uses (Fu-b, 2014).

Mechanism of Action

Target of Action

The primary targets of Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate are DNA and BSA protein . The compound interacts with these targets, leading to changes in their structure and function.

Mode of Action

This compound interacts with its targets through a process known as groove binding . This interaction results in the cleavage of DNA , which can lead to significant changes in the function of the DNA and BSA protein.

Result of Action

The interaction of this compound with DNA and BSA protein leads to the cleavage of DNA . This can result in significant molecular and cellular effects, including changes in gene expression and protein function.

Properties

IUPAC Name

ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-4-14-9(13)6-15-10-11-7(2)5-8(3)12-10/h5H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTSWTYNJNLSDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=NC(=CC(=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392220
Record name ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77165-99-2
Record name ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Hydroxy-4,6-dimethyl pyrimidine (10g, 0.08 mol) was dissolved in 150ml of dimethylformamide. Ethyl bromoacetate (13.5g, 0.08 mol) was added and also, subsequently, 11.lg of potassium carbonate. The reaction mixture was refluxed overnight. A precipitate had formed which was filtered off and the solvent was then evaporated off from the filtrate to form a crude oily product. Following purification by flash chromatography, 4.5g of the title product were obtained in the form of a red oil.
Quantity
0.08 mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution containing 4,6-dimethyl-2-methylsulfonylpyrimidine (10.0 g, 53.8 mmol), ethyl glycolate (5.60 g, 53.8 mmol), and 30 mL of N,N -dimethylformamide was prepared and to this was added with stirring potassium carbonate (8.0 g, 60 mmol). The mixture was allowed to stir at ambient temperature overnight. It was then poured into water and the resulting mixture was extracted 3 times with ethyl acetate. The combined organic extracts were extracted with water. The aqueous extract was saturated with sodium chloride and extracted twice more with ethyl acetate. All of the ethyl acetate layers were combined, dried over magnesium sulfate, filtered, and concentrated by evaporation under reduced pressure to obtain 8.20 g (72.6 percent of theory) of the title compound as a yellow oil. This oil was filtration chromatographed on silica gel, eluting with a 30:70 mixture of ethyl acetate and hexane. The product containing eluate was concentrated by evaporation under reduced pressure to obtain 7.9 g (70 percent of theory) of the title compound as a colorless oil which solidified on standing to a white solid melting at 57°-59° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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